8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
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Overview
Description
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a dimethylaminomethyl group at the 8-position, a hydroxyl group at the 7-position, and a phenyl group at the 3-position of the chromone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one typically involves a Mannich reaction. In a typical experiment, a formaldehyde solution, dimethylamine water solution, and a suitable chromone derivative are added to ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of the Mannich reaction can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromone core can be reduced to form a dihydrochromone.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-keto-3-phenyl-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-phenyl-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of fluorescent probes and sensors due to its chromone core.
Mechanism of Action
The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl group at the 7-position can form hydrogen bonds with biological macromolecules, while the dimethylaminomethyl group can interact with cellular receptors. These interactions can modulate signaling pathways and enzyme activities, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the dimethylaminomethyl group, resulting in different biological activities.
8-methyl-7-hydroxy-3-phenyl-4H-chromen-4-one: Features a methyl group instead of a dimethylaminomethyl group, leading to variations in chemical reactivity and biological effects.
8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one: Lacks the phenyl group at the 3-position, affecting its overall properties.
Uniqueness
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is unique due to the presence of the dimethylaminomethyl group at the 8-position, which imparts distinct chemical reactivity and biological activities compared to other chromone derivatives .
Biological Activity
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one, also known by its CAS number 109723-54-8, is a synthetic flavonoid compound characterized by its unique chromenone backbone. This compound has garnered interest in the scientific community due to its potential biological activities , which include antibacterial, anticancer, and antioxidant properties. The following sections detail its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17NO3, with a molar mass of 295.33 g/mol. The structure features:
- A chromenone core .
- A hydroxyl group at the 7-position.
- A dimethylaminomethyl substituent at the 8-position.
- A phenyl group at the 3-position.
Structural Comparison
Compound Name | Structural Features | Unique Properties |
---|---|---|
8-(dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(7-methyl-2,3-dihydro-1,4-benzodioxin)-4H-chromen-4-one | Contains ethyl and methyl substitutions | Enhanced solubility and potential for different biological activities |
8-(dimethylamino)methyl)-2-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one | Features a fluorophenoxy group | Potentially altered pharmacokinetics due to fluorine substitution |
8-(dimethylamino)methyl)-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | Incorporates a fluorophenyl group | May exhibit distinct electronic properties affecting biological interactions |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study highlighted that compounds with hydroxyl groups at specific positions on the flavonoid structure show improved antibacterial activity against Gram-positive bacteria. The presence of the hydroxyl group at position 7 is particularly crucial for its activity .
Anticancer Effects
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, it demonstrated a dose-dependent reduction in cell viability in prostate cancer cell lines (PC3 and DU145). The IC50 values indicated that PC3 cells are more sensitive to treatment compared to DU145 cells . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antioxidant Properties
The antioxidant capacity of flavonoids is well-documented, and this compound is no exception. Its ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases .
Case Studies
- Cytotoxicity in Cancer Cells :
-
Antibacterial Efficacy :
- A comparative analysis with other flavonoids revealed that this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics like ampicillin .
Synthesis Methodology
The synthesis of this compound typically involves a Mannich reaction , where formaldehyde, dimethylamine, and a suitable phenolic compound are reacted under controlled conditions. This method has been optimized for yield and purity through various purification techniques such as thin-layer chromatography .
Typical Procedure
- Combine formaldehyde solution (37%) with dimethylamine (40%).
- Add a phenolic compound (e.g., daidzein) in ethanol.
- Stir the mixture at elevated temperatures for several hours.
- Filter and purify the resulting product.
Properties
CAS No. |
5761-07-9 |
---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO3/c1-19(2)10-14-16(20)9-8-13-17(21)15(11-22-18(13)14)12-6-4-3-5-7-12/h3-9,11,20H,10H2,1-2H3 |
InChI Key |
GAOPHGBTHDAMKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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